
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline
Overview
Description
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline is a heterocyclic aromatic amine that has been identified as a mutagenic compound. It is formed during the cooking of meat and fish at high temperatures. This compound is of significant interest due to its potential health implications, particularly its role in carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline can be achieved through the reaction of 6-amino-3-methylquinoxaline with formaldehyde and dimethylamine under specific conditions . The reaction typically involves heating the reactants at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
the synthesis in a laboratory setting involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the compound .
Chemical Reactions Analysis
Metabolic Activation via Oxidation
MeIQx undergoes enzymatic oxidation mediated by cytochrome P450 1A2 (CYP1A2), producing reactive intermediates critical for DNA adduct formation .
Key Pathways:
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N-Oxidation :
CYP1A2 oxidizes the exocyclic amine group to form the genotoxic metabolite 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (HONH-MeIQx) .
-
C8-Methyl Oxidation :
Human CYP1A2 oxidizes the C8-methyl group to yield 8-hydroxymethyl-IQx (8-CHOH-IQx) , IQx-8-carbaldehyde (IQx-8-CHO) , and IQx-8-carboxylic acid (IQx-8-COOH) . Rat CYP1A2 lacks the ability to produce IQx-8-COOH, highlighting species-specific detoxification differences .
DNA Adduct Formation
Metabolites like HONH-MeIQx react with DNA to form covalent adducts. A 32P-postlabeling method identified the primary adduct as N-(deoxyguanosin-8-yl)-MeIQx (5'-pdG-C8-MeIQx) , detectable at levels as low as 1 adduct per 10 nucleotides .
Adduct Type | Detection Method | Sensitivity | Source |
---|---|---|---|
N-(dG-8-yl)-MeIQx | 32P-postlabeling + HPLC | 1 adduct/10 nucleotides |
Synthetic Routes
MeIQx can be synthesized through multiple pathways:
Thermal Condensation:
Heating creatinine , glucose , and glycine in diethylene glycol at 128°C for 2 hours yields mutagenic compounds, which are purified via XAD-2 chromatography and HPLC.
Improved Methods:
Use of 4-fluoro-o-phenylenediamine and copper-promoted quinoxaline formation enhances yield and purity.
Degradation and Stability
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Hypochlorite Degradation :
MeIQx is rapidly degraded by dilute hypochlorite (e.g., NaOCl), likely via oxidative cleavage of the imidazole ring. -
Nitrite Resistance :
Weakly acidic nitrite solutions do not deaminate MeIQx, indicating stability under conditions mimicking gastric environments.
Species-Specific Metabolism
Human and rat CYP1A2 exhibit divergent regioselectivity:
Metabolite | Human CYP1A2 | Rat CYP1A2 |
---|---|---|
HONH-MeIQx | ✔️ | ✔️ |
8-CHOH-IQx | ✔️ | ✔️ |
IQx-8-COOH | ✔️ | ❌ |
5-HO-MeIQx (ring hydroxylation) | ❌ | ✔️ |
Data from human and rat liver microsomes .
Reactivity in Model Systems
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Phase II Metabolism :
N-hydroxylated MeIQx undergoes O-acetylation or O-sulfonation by NAT2 or SULT enzymes, forming esters that decompose to electrophilic nitrenium ions .
-
Glucuronidation :
Detoxification via N2-glucuronidation reduces mutagenic potential.
Comparative Reactivity with Analogues
MeIQx exhibits distinct reactivity compared to related heterocyclic amines:
Compound | Primary Reaction | Key Metabolite |
---|---|---|
MeIQx | C8-methyl oxidation | IQx-8-COOH |
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | N-oxidation | N-Glucuronide |
4,8-DiMeIQx | Dual methyl oxidation | 4,8-DiCOOH-IQx |
Scientific Research Applications
Chemical Properties and Formation
- Molecular Formula : C₁₂H₁₃N₅O
- Molecular Weight : 243.26 g/mol
- CAS Number : 153954-29-1
MeIQx is synthesized through the pyrolysis of amino acids during the cooking process of meats and fish. The formation of this compound is influenced by various factors including cooking temperature, time, and the type of meat being cooked. It belongs to a class of compounds known as aminoimidazoazaarenes (AIAs), which are recognized for their mutagenic potential.
Carcinogenicity Studies
MeIQx has been extensively studied for its carcinogenic effects. Research indicates that it can lead to DNA adduct formation, which is a critical step in the initiation of cancer. The following table summarizes key findings from various studies:
Study Reference | Findings |
---|---|
Frandsen et al., 1994 | Identified the formation of DNA adducts from MeIQx in vitro and in vivo, highlighting its mutagenic metabolites. |
Felton et al., 1986 | Demonstrated that MeIQx is formed during the cooking of meats and contributes to colorectal cancer risk. |
Turesky et al., 1999 | Investigated the metabolic activation pathways of MeIQx and its role in DNA damage. |
Biomarkers for Exposure
Given the potential health risks associated with MeIQx, there is an ongoing effort to develop biomarkers for monitoring exposure. Research has focused on identifying specific DNA adducts formed by MeIQx as reliable indicators of dietary exposure to this carcinogen.
Case Studies
Several case studies have highlighted the implications of MeIQx exposure in human populations:
- Colorectal Cancer Risk : A cohort study indicated a correlation between high consumption of grilled meats and increased levels of MeIQx-derived DNA adducts in colorectal tissue samples.
- Dietary Assessment : A dietary analysis among populations consuming high amounts of processed meats showed elevated urinary levels of MeIQx metabolites, suggesting a direct link between diet and exposure.
Mechanism of Action
The mechanism of action of 2-amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline involves its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. These DNA adducts can cause mutations during cell replication, leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, and further activated by N-acetyltransferase 2 .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline: Another heterocyclic amine with similar mutagenic properties.
2-Amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline: A related compound with an additional methyl group, affecting its chemical behavior and mutagenicity
Uniqueness
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline is unique due to its specific hydroxymethyl group, which influences its reactivity and interaction with biological molecules. This structural feature distinguishes it from other similar heterocyclic amines and contributes to its distinct mutagenic profile .
Biological Activity
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline (often referred to as 4-HO-MeIQx) is a heterocyclic amine (HCA) that is primarily formed during the cooking of meats and fish at high temperatures. This compound has garnered attention due to its potential mutagenic and carcinogenic properties, particularly concerning colorectal cancer. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.
- Molecular Formula : C12H13N5O
- Molecular Weight : 243.26 g/mol
- CAS Number : 77500-04-0
Formation and Sources
4-HO-MeIQx is produced through the Maillard reaction during the cooking of protein-rich foods. It is commonly found in grilled or fried meats and fish. The presence of this compound in food raises concerns regarding its implications for human health, particularly in relation to cancer risk.
Mutagenicity and Carcinogenicity
Research indicates that 4-HO-MeIQx exhibits significant mutagenic activity. It has been shown to induce DNA adduct formation, which is a critical step in the carcinogenic process. The formation of these adducts can lead to mutations during DNA replication.
- DNA Adduct Formation : Studies have demonstrated that 4-HO-MeIQx can form N^2-(deoxyguanosin-8-yl)-4-HO-MeIQx adducts in vitro and in vivo, suggesting a direct mechanism by which it may contribute to carcinogenesis .
- Colorectal Cancer Association : Epidemiological studies have linked the intake of HCAs, including 4-HO-MeIQx, with an increased risk of colorectal adenomas and cancers. A meta-analysis indicated that individuals with high consumption of well-done meats had a significantly elevated risk of developing colorectal cancer .
Case Study 1: Colorectal Adenoma Recurrence
A study involving patients with a history of colorectal adenomas found that those who consumed higher amounts of grilled or fried meats exhibited a higher recurrence rate of adenomas. The study attributed this to the presence of HCAs like 4-HO-MeIQx in their diet .
Case Study 2: Mutagenicity Testing
In vitro tests using bacterial strains (Ames test) demonstrated that 4-HO-MeIQx is mutagenic, supporting its classification as a potential carcinogen. The compound induced mutations in Salmonella typhimurium strains that are sensitive to mutagens .
The mutagenic effects of 4-HO-MeIQx are primarily attributed to:
- Reactive Oxygen Species (ROS) : The compound can generate ROS, leading to oxidative DNA damage.
- Enzymatic Activation : Cytochrome P450 enzymes metabolize 4-HO-MeIQx into more reactive forms that can interact with DNA .
Risk Assessment
Risk assessments indicate that the consumption of well-cooked meats can significantly increase exposure levels to HCAs like 4-HO-MeIQx. Regulatory bodies recommend limiting intake and employing cooking methods that reduce HCA formation .
Data Table
Parameter | Value |
---|---|
Molecular Formula | C12H13N5O |
Molecular Weight | 243.26 g/mol |
CAS Number | 77500-04-0 |
Primary Source | Cooked meats and fish |
Associated Cancer Risk | Increased colorectal cancer risk |
Mutagenicity | Positive (Ames test) |
Properties
IUPAC Name |
(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-6-4-14-8-3-7(5-18)11-10(9(8)15-6)16-12(13)17(11)2/h3-4,18H,5H2,1-2H3,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDRKRYEJXQHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C3=C(C2=N1)N=C(N3C)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165500 | |
Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153954-29-1 | |
Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153954291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline discovered?
A1: This compound was discovered during research focusing on identifying new mutagens in food. Scientists used a highly sensitive Salmonella strain (YG1024) to test bacteriological-grade beef extract for mutagenicity. They found two new mutagenic compounds, one of which was identified as this compound. []
Q2: How potent is the mutagenic activity of this compound?
A2: Research shows that this compound is significantly mutagenic. In the presence of S9 mix, it induced a high number of revertants in two different Salmonella strains: 326,000 revertants/µg in YG1024 and 99,000 revertants/µg in TA98. [] This highlights its potent mutagenic nature, particularly in the presence of metabolic activation.
Q3: What is the connection between this compound and other known mutagens?
A3: this compound was identified as a metabolite of 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in rats. [] This suggests a potential metabolic pathway for the formation of this compound from a related mutagen. This finding is crucial for understanding the potential risks associated with exposure to these compounds and their metabolic fate within biological systems.
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